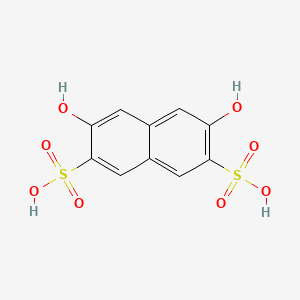

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid

Descripción general

Descripción

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid is an organic compound with the molecular formula C₁₀H₈O₈S₂. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by hydroxylation. One common method involves the use of 2,7-naphthalenedisulfonic acid sodium as a starting material. The process includes the following steps:

Alkali Fusion: 2,7-naphthalenedisulfonic acid sodium is treated with sodium hydroxide and sodium oxide at high temperatures (260-320°C) in an autoclave. This step results in the formation of 2,7-dihydroxynaphthalene.

Acidification: The reaction mixture is then cooled, and the resulting solution is acidified using sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. The use of mixed alkali fusion reagents, such as sodium hydroxide and sodium oxide, helps to reduce the amount of sodium hydroxide required and minimizes byproduct formation .

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Applications in the Dye Industry

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid is primarily utilized as an intermediate in the synthesis of azo dyes. The sulfonic acid groups enhance solubility in water, making these dyes suitable for various textile applications.

Case Study: Azo Dye Synthesis

- In a study on dye synthesis, researchers utilized this compound to produce a series of azo compounds with improved colorfastness and stability. The presence of hydroxyl groups facilitated the formation of stable azo linkages with aromatic amines.

Analytical Chemistry

This compound serves as an analytical reagent in complexometric titrations and metal ion detection due to its ability to form stable complexes with metal ions.

Mechanism of Action

- The electron-rich oxygen atoms from the hydroxyl and sulfonate groups coordinate with metal ions, forming colored complexes that can be quantitatively analyzed using spectrophotometry.

Application Example: Metal Ion Detection

- A research project demonstrated the use of this compound for detecting lead ions in water samples. The method showed high sensitivity and selectivity, indicating its potential for environmental monitoring.

Biomedical Applications

Emerging studies suggest potential biomedical applications for this compound, particularly in drug delivery systems and as a chelating agent.

Case Study: Drug Delivery Systems

- Researchers investigated the use of this compound as a carrier for anticancer drugs. The compound's ability to form stable complexes with therapeutic agents improved their solubility and bioavailability in aqueous environments.

Environmental Applications

The compound's properties also lend themselves to environmental applications such as wastewater treatment and pollutant removal.

Case Study: Wastewater Treatment

- A study explored the efficacy of using this compound in removing heavy metals from industrial effluents. The results indicated significant reductions in metal concentrations, showcasing its potential as an effective treatment agent.

Mecanismo De Acción

The mechanism of action of 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form stable complexes with various substrates, facilitating its use in different applications. The pathways involved include:

Binding to Metal Ions: The sulfonic acid groups can chelate metal ions, making it useful in metal ion detection and removal.

Redox Reactions: The hydroxyl groups participate in redox reactions, contributing to its role in oxidation and reduction processes.

Comparación Con Compuestos Similares

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid can be compared with other similar compounds, such as:

1,8-Dihydroxynaphthalene-3,6-disulfonic acid: Similar in structure but differs in the position of hydroxyl groups.

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Contains an amino group instead of one hydroxyl group.

1-Nitroso-2-naphthol-3,6-disulfonic acid: Contains a nitroso group, which imparts different chemical properties .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable in research and industrial processes. The compound’s ability to form stable complexes and undergo redox reactions highlights its importance in chemistry, biology, medicine, and industry.

Actividad Biológica

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid (also known as disodium 3,6-dihydroxynaphthalene-2,7-disulfonate) is an organic compound with significant relevance in various biological and industrial applications. This article focuses on its biological activity, synthesizing research findings, case studies, and relevant data.

- Molecular Formula : C10H8O8S2

- Molecular Weight : 364.25 g/mol

- CAS Number : 7153-21-1

- Purity : >98% (HPLC analysis)

The compound features two sulfonic acid groups and two hydroxyl groups attached to a naphthalene ring, contributing to its solubility and reactivity in biological systems .

This compound exhibits various biological activities primarily through its ability to interact with metal ions and biological macromolecules. The hydroxyl and sulfonate groups facilitate complexation with metal ions, which can influence enzymatic activities and cellular processes. This interaction is crucial in applications such as dyeing processes in the textile industry and as an analytical reagent in biochemical assays.

Antioxidant Activity

Research has indicated that compounds similar to this compound possess antioxidant properties. These properties are believed to stem from the ability of the hydroxyl groups to donate electrons, thereby neutralizing free radicals and reducing oxidative stress in biological systems. Studies have shown that naphthalene derivatives can scavenge reactive oxygen species (ROS), which may be beneficial in preventing cellular damage associated with oxidative stress .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various cell lines suggest that at lower concentrations, the compound exhibits minimal cytotoxic effects. However, higher concentrations can lead to significant cell death due to the induction of apoptosis pathways. The IC50 values vary depending on the cell line used, indicating a need for further exploration into its therapeutic index .

Case Studies

-

Case Study on Metal Ion Interaction :

A study demonstrated that this compound forms stable complexes with transition metals such as copper and iron. This interaction was shown to enhance the solubility of these metals in aqueous solutions, which is beneficial for applications in environmental remediation where metal ion bioavailability is critical. -

Antioxidant Efficacy :

In a controlled experiment assessing the antioxidant capacity of various naphthalene derivatives, this compound was found to significantly reduce lipid peroxidation levels in rat liver homogenates. This suggests potential protective effects against liver damage induced by oxidative stress .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

3,6-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15/h1-4,11-12H,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYPSKXBHUGOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066939 | |

| Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23894-07-7 | |

| Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23894-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.